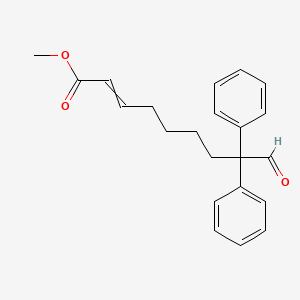

Methyl 9-oxo-8,8-diphenylnon-2-enoate

Description

Properties

CAS No. |

90665-78-4 |

|---|---|

Molecular Formula |

C22H24O3 |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl 9-oxo-8,8-diphenylnon-2-enoate |

InChI |

InChI=1S/C22H24O3/c1-25-21(24)16-10-2-3-11-17-22(18-23,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-10,12-16,18H,2-3,11,17H2,1H3 |

InChI Key |

BZWTVJYSCCFLJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CCCCCC(C=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Crystallographic and Spectroscopic Properties

While single-crystal X-ray data remain unreported, spectroscopic characterization confirms the structure. Infrared (IR) spectroscopy reveals strong absorptions at 1720–1680 cm⁻¹ , corresponding to the ester carbonyl (C=O) and α,β-unsaturated ketone groups. Nuclear magnetic resonance (¹H NMR) spectra display distinct signals for the vinylic proton (δ 6.8–7.1 ppm, doublet) and aromatic protons (δ 7.2–7.4 ppm, multiplet), alongside methyl ester singlet at δ 3.6 ppm. Mass spectrometry (EI-MS) further corroborates the molecular ion peak at m/z 336.173 .

Synthetic Methodologies

The synthesis of this compound centers on sequential condensation and oxidation steps, optimized to balance yield and selectivity.

Claisen Condensation Approach

The foundational route involves a Claisen condensation between methyl 8,8-diphenylnon-2-enoate and a β-keto acid derivative. Brokatzky-Geiger and Eberbach employed diethyl oxalate as the β-keto precursor, reacting it with the ester enolate generated using sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. The enolate attacks the electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate that collapses to release ethanol and yield the β-keto ester.

Key Reaction Parameters:

Stobbe Condensation Variant

An alternative pathway adapts the Stobbe condensation, utilizing dimethyl succinate and 8,8-diphenylnon-2-enal in the presence of potassium tert-butoxide . This method installs the α,β-unsaturated system concurrently with the β-keto group, though yields are lower (42–45%) due to competing aldol side reactions.

Oxidation of Secondary Alcohols

Post-condensation oxidation proves critical. The intermediate 8,8-diphenylnon-2-en-9-ol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving >90% conversion. Mild conditions prevent over-oxidation of the ester moiety.

Optimization and Mechanistic Insights

Solvent and Base Effects

The choice of solvent profoundly impacts enolate stability. Polar aprotic solvents like DMF and THF stabilize the enolate through solvation, whereas DMSO induces side reactions. Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in enolate generation, though it necessitates strict anhydrous conditions.

Steric and Electronic Modulation

The diphenyl groups at C-8 hinder approach of electrophiles, necessitating extended reaction times (24–36 hrs). Electron-withdrawing substituents on the phenyl rings were explored but diminished solubility without improving yield.

Purification and Analytical Challenges

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:4) eluent. The high LogP (4.46) necessitates gradient elution to resolve the product from diphenyl byproducts.

Recrystallization Optimization

Recrystallization from ethanol/water (3:1) at −20°C yields colorless needles, though the process is low-yielding (35–40%) due to the compound’s oil-like tendencies.

Applications and Derivatives

While direct applications of this compound remain underexplored, its structure suggests utility as:

- A dienophile in Diels-Alder reactions for polycyclic aromatic systems

- A precursor to γ-lactams via reductive amination

- A chiral building block in asymmetric catalysis (unexplored)

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-8,8-diphenylnon-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 9-oxo-8,8-diphenylnon-2-enoic acid.

Reduction: 9-hydroxy-8,8-diphenylnon-2-enoate.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 9-oxo-8,8-diphenylnon-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 9-oxo-8,8-diphenylnon-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

- Methyl 9-oxo-8,8-diphenylnon-2-enoate: Features a conjugated enone (α,β-unsaturated ketone) and bulky diphenyl groups.

- Sandaracopimaric Acid Methyl Ester : A diterpene methyl ester with a fused tricyclic structure. Unlike the target compound, it lacks aromatic substituents but shares ester and unsaturated bond functionalities, which are critical in resin synthesis .

- Methyl Salicylate: An aromatic ester with a hydroxyl-phenyl group. Its volatility and polar nature contrast with the non-volatile, hydrophobic profile of this compound .

Physical and Chemical Properties

The table below synthesizes data from methyl ester analogs ( and ) to infer properties of this compound:

*Estimated based on structural analogs.

Research Findings and Limitations

- Environmental Impact: While methyl salicylate is biodegradable, the persistence of this compound in ecosystems warrants further study .

Q & A

Q. What are the optimal synthetic routes for Methyl 9-oxo-8,8-diphenylnon-2-enoate, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves a Claisen condensation between diphenylketone derivatives and methyl acrylate, followed by oxidation to introduce the 9-oxo group. Key intermediates can be characterized using - and -NMR to confirm regioselectivity and purity. IR spectroscopy is critical for identifying the ester carbonyl (C=O stretch ~1700–1750 cm) and α,β-unsaturated ketone (conjugated C=O stretch ~1650–1700 cm) . Mass spectrometry (HRMS) should validate molecular weight.

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction data should be processed using SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen atoms placed geometrically. Use the ORTEP-3 GUI for visualizing thermal ellipsoids and validating bond lengths/angles against standard values (e.g., C=O bond ~1.21 Å) . Refinement convergence criteria (e.g., ) must be strictly followed to ensure accuracy.

Q. What spectroscopic techniques are most reliable for distinguishing stereoisomers or conformers?

- Methodological Answer :

- NMR : -NMR coupling constants () for the α,β-unsaturated ester (e.g., ) can differentiate cis vs. trans configurations.

- IR : Conjugation effects between the ester and ketone groups shift carbonyl stretches predictably.

- CD Spectroscopy : For chiral derivatives, circular dichroism can confirm enantiomeric excess.

Cross-validate with computational methods (DFT) to assign absolute configurations .

Q. How can hydrogen bonding networks be preliminarily assessed in the solid state?

- Methodological Answer : Perform graph set analysis on crystallographic data to categorize hydrogen bond motifs (e.g., for dimeric rings). Use Mercury or PLATON to calculate hydrogen bond distances (O···H ~1.8–2.2 Å) and angles (>120°). Compare patterns to Etter’s rules for predictability in supramolecular assembly .

Q. What precautions are necessary for handling reactive intermediates during synthesis?

- Methodological Answer :

- Use inert atmosphere (N/Ar) for air-sensitive steps (e.g., Grignard additions).

- Monitor exothermic reactions via inline FTIR or calorimetry.

- Follow safety protocols from Toronto Research Chemicals SDS templates, emphasizing PPE and fume hood use for diazo or phosphonate intermediates .

Advanced Research Questions

Q. How do steric effects from the 8,8-diphenyl groups influence reaction kinetics in nucleophilic additions?

- Methodological Answer : Conduct kinetic studies (e.g., UV-Vis monitoring) using varying nucleophiles (e.g., amines, thiols). Compare rate constants () with computational models (DFT) to map steric hindrance via % buried volume calculations. Correlate results with X-ray crystallography to visualize spatial blocking .

Q. What computational strategies resolve contradictions in reported -NMR chemical shifts for the α,β-unsaturated ester moiety?

- Methodological Answer :

Q. Can this compound act as a template for supramolecular frameworks via halogen bonding or π-stacking?

- Methodological Answer : Co-crystallize with halogen donors (e.g., iodoperfluorobenzenes) and analyze via X-ray diffraction. Quantify π-stacking interactions (interplanar distances ~3.3–3.8 Å) using CrystalExplorer to compute Hirshfeld surfaces. Compare packing efficiencies with non-diphenyl analogs .

Q. How do solvent polarity and proticity affect the compound’s tautomeric equilibrium in solution?

- Methodological Answer : Use variable-temperature NMR in solvents like DMSO-d (polar aprotic) vs. CDOD (polar protic). Monitor keto-enol tautomerism via -NMR peak integration. Validate with UV-Vis spectroscopy (λ shifts) and DFT-predicted tautomer stability .

Q. What mechanistic insights explain discrepancies in catalytic hydrogenation yields of the α,β-unsaturated ester?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.